5a',6',7',8',9',9a'-Hexahydrospiro[4-azabicyclo[2.2.2]octane-2,4'-thieno[3,2-c]chromene]
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Overview
Description
5a’,6’,7’,8’,9’,9a’-Hexahydrospiro[4-azabicyclo[222]octane-2,4’-thieno[3,2-c]chromene] is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5a’,6’,7’,8’,9’,9a’-Hexahydrospiro[4-azabicyclo[2.2.2]octane-2,4’-thieno[3,2-c]chromene] typically involves multi-step organic reactions. The process often starts with the preparation of the bicyclic core, followed by the introduction of the thieno-chromene moiety. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5a’,6’,7’,8’,9’,9a’-Hexahydrospiro[4-azabicyclo[2.2.2]octane-2,4’-thieno[3,2-c]chromene] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5a’,6’,7’,8’,9’,9a’-Hexahydrospiro[4-azabicyclo[2.2.2]octane-2,4’-thieno[3,2-c]chromene] has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists exploring new reaction mechanisms and synthetic methodologies.
Biology: Its potential biological activity can be investigated for applications in drug discovery and development.
Medicine: The compound may exhibit pharmacological properties, making it a candidate for therapeutic research.
Industry: Its chemical properties can be leveraged in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 5a’,6’,7’,8’,9’,9a’-Hexahydrospiro[4-azabicyclo[2.2.2]octane-2,4’-thieno[3,2-c]chromene] involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like atropine and scopolamine share a similar bicyclic structure and exhibit significant biological activity.
Thieno[3,2-c]chromenes: These compounds have a similar chromene moiety and are studied for their diverse chemical properties.
Uniqueness
5a’,6’,7’,8’,9’,9a’-Hexahydrospiro[4-azabicyclo[2.2.2]octane-2,4’-thieno[3,2-c]chromene] is unique due to its spirocyclic structure, which combines elements of both tropane alkaloids and thieno[3,2-c]chromenes. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1050749-86-4 |
---|---|
Molecular Formula |
C17H23NOS |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-3,4'-5a,6,7,8,9,9a-hexahydrothieno[3,2-c]chromene] |
InChI |
InChI=1S/C17H23NOS/c1-2-4-15-13(3-1)16-14(7-10-20-16)17(19-15)11-18-8-5-12(17)6-9-18/h7,10,12-13,15H,1-6,8-9,11H2 |
InChI Key |
YOTNJKHOKZAJDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3=C(C=CS3)C4(O2)CN5CCC4CC5 |
Origin of Product |
United States |
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